3-ethyl-5-fluoro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-5-fluoro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBNUZFGPDMNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of 3 Ethyl 5 Fluoro 1h Indole Systems
Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System
The indole ring is inherently activated towards electrophilic aromatic substitution, with the C-3 position being the most reactive site. bhu.ac.in However, in 3-ethyl-5-fluoro-1H-indole, this position is already substituted. The fluorine atom at C-5 is an electron-withdrawing group via induction but can also donate electron density through resonance. It generally directs incoming electrophiles to the C-4 and C-6 positions of the benzene (B151609) ring portion (ortho and para to the fluorine, respectively), though the C-7 position can also be reactive. The ethyl group at C-3 further influences the electronic landscape of the heterocyclic ring.
The nitration of indole and its derivatives is highly sensitive to reaction conditions. Strong acidic conditions, such as a mixture of nitric and sulfuric acids, can lead to polymerization or protonation at the C-3 position, which deactivates the pyrrole (B145914) ring towards electrophilic attack. bhu.ac.in For this reason, non-acidic nitrating agents are often preferred.
In the case of 2-methylindole, nitration with benzoyl nitrate (B79036) favors substitution at the C-3 position. However, under strongly acidic conditions (HNO₃/H₂SO₄), the reaction yields the 5-nitro product, as protonation at C-3 directs the electrophile to the benzene ring. bhu.ac.in For fluoro-substituted indoles, the directing effect of the fluorine atom is a key consideration. For instance, the nitration of 5-fluoroindole-2,3-dione with fuming nitric acid in concentrated sulfuric acid at low temperatures results in nitration at the C-7 position.
For this compound, nitration would be expected to occur on the benzene ring due to the occupied C-3 position. The fluorine at C-5 would likely direct the incoming nitro group to the C-4, C-6, or C-7 positions. The precise outcome would depend on the specific nitrating agent and reaction conditions employed. numberanalytics.com A related compound, 3-ethylindole, undergoes nitration with nitric acid to yield 3-ethyl-5-nitro-1H-indole. evitachem.com
Table 1: Representative Nitration Reactions on Substituted Indoles
| Starting Material | Reagents and Conditions | Major Product(s) | Reference(s) |
|---|---|---|---|
| 2-Methylindole | Benzoyl nitrate | 2-Methyl-3-nitroindole | bhu.ac.in |
| 2-Methylindole | HNO₃ / H₂SO₄ | 2-Methyl-5-nitroindole | bhu.ac.in |
| 5-Fluoroindole-2,3-dione | Fuming HNO₃, H₂SO₄, -5 to 0°C | 5-Fluoro-7-nitroindole-2,3-dione | |
| 3-Ethylindole | Nitric acid | 3-Ethyl-5-nitro-1H-indole | evitachem.com |
Halogenation provides a direct route to functionalized indoles, which are valuable precursors for cross-coupling reactions. The regioselectivity of halogenation can be controlled by the choice of halogenating agent and reaction conditions.
For 5-fluoroindole (B109304), regioselective bromination at the C-7 position can be achieved using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) at temperatures ranging from 0 to 25°C. Another method involves using bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), in a solvent like dichloromethane (B109758) (DCM), which also favors bromination at the C-7 position due to the directing effect of the C-5 fluorine atom.
Given that the C-3 position is blocked in this compound, halogenation would be directed to other positions on the indole ring. Based on the reactivity of 5-fluoroindole, positions C-7, C-4, and C-6 would be the most likely sites for electrophilic halogenation. The use of NBS is a common method for the allylic bromination of alkenes and for brominating electron-rich aromatic rings. ambeed.comlibretexts.org
Table 2: Controlled Halogenation of 5-Fluoroindole
| Halogenating Agent | Solvent | Catalyst | Temperature (°C) | Major Product | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | DMF | - | 0–25 | 7-Bromo-5-fluoro-1H-indole | - | |
| Bromine (Br₂) | DCM or Acetic Acid | FeBr₃ (10 mol%) | 0–25 | 7-Bromo-5-fluoro-1H-indole | 60–75 |
Directed Nitration of Fluoro-Indoles
Nucleophilic and Organometallic Reactivity of Substituted Indoles
The reactivity of the indole N-H bond and the potential for C-H activation through metallation are cornerstones of indole functionalization, allowing for the introduction of a wide array of substituents through reactions with electrophiles.
The indole N-H proton is weakly acidic and can be removed by strong bases like sodium hydride (NaH), organolithium reagents (e.g., n-BuLi), or Grignard reagents to form N-metallated indoles. These N-anions are nucleophilic and readily react with electrophiles, such as alkyl halides, to afford N-substituted products.
C-metallation, or lithiation, of the indole ring is a powerful tool for introducing substituents at specific carbon atoms. Direct lithiation of the indole ring itself is often challenging due to the acidity of the N-H proton. Therefore, N-protection is a common strategy. For π-excessive heterocycles like indole, lithiation predominantly occurs at the C-2 position when the nitrogen is protected. uwindsor.ca
A key strategy for the synthesis of C-2 substituted indoles involves a directed ortho-metallation approach. For example, 5-fluoroindole can be protected with a tert-butoxycarbonyl (Boc) group to form N-Boc-5-fluoroindole. Treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures directs lithiation to the C-2 position. This C-2 lithiated intermediate can then be quenched with an electrophile, such as ethyl iodide, to install an ethyl group at the C-2 position. Subsequent deprotection removes the Boc group to yield the C-2 functionalized indole. This strategy highlights a pathway to synthesize precursors for compounds like this compound, or to functionalize the C-2 position of a 3-substituted indole if the C-3 substituent is introduced later.
As previously noted, the C-3 position is the primary site for electrophilic attack on the indole ring. bhu.ac.in Since this position is occupied in this compound, electrophilic substitution on the pyrrole ring would be directed to the C-2 position, assuming the nitrogen is unprotected or re-aromatization is possible. Electrophilic substitution at C-2 of a 3-substituted indole is understood to proceed through an indirect mechanism involving initial attack at the C-3 position, followed by a rearrangement. researchgate.net
A classic example of electrophilic substitution is the Vilsmeier-Haack reaction, which is used to introduce a formyl group onto electron-rich aromatic rings. nrochemistry.comjk-sci.comtcichemicals.comwikipedia.org The reaction typically uses a Vilsmeier reagent, generated from DMF and phosphorus oxychloride (POCl₃). nrochemistry.comjk-sci.com For a substrate like this compound, where C-3 is blocked, a Vilsmeier-Haack type reaction could potentially occur at an alternative position, though this is less common. For instance, formylation of 3-substituted indoles can sometimes occur at the N-1 position. researchgate.net The formylation of ethyl 5-fluoroindole-2-carboxylate occurs at the C-3 position using Vilsmeier-Haack conditions.
N-Metallation and C-Metallation Strategies
Cyclization, Coupling, and Multicomponent Reactions Involving Ethyl- and Fluoro-Indoles
The synthesis of the indole core itself often relies on cyclization reactions. A prominent method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. bhu.ac.inevitachem.comevitachem.com Other important cyclization strategies include the Bartoli, Reissert, and Bischler indole syntheses. bhu.ac.in More modern approaches utilize transition-metal-catalyzed cyclizations of precursors like 2-alkynylanilines. mdpi.comchim.itorganic-chemistry.orgresearchgate.net These methods allow for the construction of highly substituted indole rings, including those bearing ethyl and fluoro groups.
Once the indole scaffold is formed, transition metal-catalyzed cross-coupling reactions are invaluable for further functionalization. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is widely used to form carbon-carbon bonds. For example, a halogenated derivative of this compound (e.g., brominated at C-7) could be coupled with various boronic acids to introduce aryl or vinyl substituents.
The Heck reaction is another powerful palladium-catalyzed method that couples an unsaturated halide with an alkene. masterorganicchemistry.com This would allow for the introduction of alkenyl groups onto a halogenated this compound core. Such coupling reactions are fundamental in medicinal chemistry for building molecular complexity. smolecule.comsmolecule.comacs.org
Mannich Reactions and Gramine-Type Adducts
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that introduces an aminomethyl group onto an acidic proton located alpha to a carbonyl group, or other electron-withdrawing groups. ajol.info In the context of indoles, the electron-rich C-3 position readily attacks an in situ-generated Eschenmoser's salt or an iminium ion (formed from formaldehyde (B43269) and a secondary amine), leading to the formation of 3-aminomethylindoles, commonly known as gramines or gramine-type adducts. bhu.ac.inrsc.org
While the C-3 position of this compound is blocked, the indole N-H proton can be deprotonated or substituted. Under neutral conditions, the reaction of indole with formaldehyde and dimethylamine (B145610) can initially yield the N-substituted product, which may then rearrange to the more thermodynamically stable C-3 substituted gramine (B1672134). bhu.ac.in Given the C-3 substitution in the target molecule, derivatization would likely occur at the N-1 position.
Furthermore, related condensation reactions can yield complex dimeric structures. For instance, the condensation of 5-fluoro-1H-indole with formaldehyde has been shown to produce di-(5-fluoro-1H-indole-3-yl)methane, highlighting the reactivity of the C-3 position in fluoro-indoles. researchgate.net
Table 1: Representative Mannich-Type Reactions on Indole Scaffolds
| Indole Substrate | Reagents | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Indole | Formaldehyde, Dimethylamine | Acetic Acid | 3-(Dimethylaminomethyl)indole (Gramine) | High | bhu.ac.in |
| Indole, Amine, Alcohol | (Fe(NO₃)₃·9H₂O/TEMPO) | Toluene, KOH | 3-Amino-alkylated indoles | Good | rsc.org |
Cross-Coupling Reactions (e.g., Heck Coupling) for Indole Derivatization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds, including indoles. mdpi.com Reactions like the Heck, Suzuki-Miyaura, Sonogashira, and Stille couplings allow for the introduction of a wide variety of substituents onto the indole scaffold. nih.gov
For this compound, cross-coupling reactions can be envisioned at several positions. The N-H bond can be functionalized, or more commonly, a halogen atom can be introduced onto the benzene ring portion of the indole (e.g., at C-4, C-6, or C-7) to serve as a handle for coupling. The Heck reaction, for instance, is effective for introducing alkenyl groups, often at the C-3 position of an indole. In a pre-functionalized indole, a reductive Heck coupling could be employed. rsc.org
The Suzuki-Miyaura reaction is particularly powerful for forming C-C bonds between an organoboron reagent and a halide. mdpi.comresearchgate.net Introduction of an iodine or bromine atom onto the fluoro-indole core would enable subsequent coupling with various aryl or vinyl boronic acids, significantly expanding the structural diversity of accessible derivatives. biorxiv.org
Table 3: Cross-Coupling Reactions for Indole Functionalization
| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃ | Indole, Alkenyl Halide | Introduces alkenes at C-3 | |
| Suzuki-Miyaura | Pd Catalyst | Halogenated Indole, Boronic Acid | Forms C-C bonds | rsc.orgmdpi.com |
| Sonogashira | Pd/Cu Catalysts | Halogenated Indole, Terminal Alkyne | Forms C-C triple bonds | nih.gov |
Cycloaddition Chemistry of Fluoro-Indole Scaffolds
Cycloaddition reactions provide an efficient route to complex polycyclic and spirocyclic structures from relatively simple precursors. The indole ring can act as a diene or a dipolarophile in various cycloaddition processes. The presence of a fluorine atom can influence the reactivity and selectivity of these transformations.
Dearomative cycloadditions are particularly noteworthy. A silver-catalyzed [2π+2σ] cycloaddition between N-unprotected indoles, including a 5-fluoro-indole derivative, and bicyclobutanes has been reported to produce indoline-fused bicyclo[1.1.1]pentanes (BCHs). chemrxiv.org This reaction proceeds under mild conditions and tolerates a range of functional groups on the indole ring. chemrxiv.org
Other examples include (4+3) cycloadditions of vinylindoles with oxyallyl cations to generate cyclohepta[b]indole cores and 1,3-dipolar cycloadditions of isatin-derived azomethine ylides with dipolarophiles. acs.orgresearchgate.net A 1,3-dipolar cycloaddition involving a 5-fluoro-isatin derivative has been shown to produce complex spiro[indoline-3,4′-pyrrolo[3,4-a]pyrrolizine] derivatives with high diastereoselectivity. mdpi.com These examples underscore the utility of fluoro-indole scaffolds in constructing architecturally complex molecules. thieme.de
Table 4: Cycloaddition Reactions Involving Fluoro-Indole Systems
| Reaction Type | Indole Substrate | Reagent | Product Type | Reference |
|---|---|---|---|---|
| [2π+2σ] Cycloaddition | 5-Fluoro-2-methyl-1H-indole | Bicyclobutane Ester | Indoline (B122111) Fused Bicyclo[1.1.1]pentane | chemrxiv.org |
| (4+3) Cycloaddition | 2-Vinylindoles | α-Bromoketones (Oxyallyl Cation Precursor) | Cyclohepta[b]indoles | acs.org |
Alkylation, Acylation, and Other Derivatization Strategies
Further derivatization of this compound can be readily achieved through alkylation and acylation reactions, primarily at the indole nitrogen (N-1). The N-H proton is acidic and can be removed by a base, allowing for subsequent reaction with an electrophile like an alkyl halide or an acyl chloride. bhu.ac.in N-alkylation has been demonstrated on related substrates, such as the reaction of 3-(piperidin-3-yl)-5-fluoro-1H-indole with chiral tosylates to form N-substituted products. nih.gov
Acylation of the indole nitrogen is also a common transformation. bhu.ac.in While Friedel-Crafts acylation typically occurs at the electron-rich C-3 position in unsubstituted indoles, this pathway can be used to install C-3 alkyl groups after a subsequent reduction step. acs.orgacs.orgnih.gov For this compound, where C-3 is blocked, acylation would be directed to the nitrogen under basic conditions or potentially to other positions on the benzene ring under Friedel-Crafts conditions, although this can be challenging. researchgate.net For instance, N-acylation of 1H-indole-2,3-dione is a known strategy for derivatization. dergipark.org.tr
These derivatization strategies are crucial for modifying the steric and electronic properties of the indole scaffold, enabling the synthesis of a diverse library of compounds for various applications.
Table 5: Derivatization Reactions on the Indole Nucleus
| Reaction Type | Position | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|---|
| N-Alkylation | N-1 | Alkyl Halide, Base | Acetonitrile, Heat | N-Alkyl Indole | nih.gov |
| N-Methylation | N-1 | Methyl Iodide, Base | DMF | N-Methyl Indole | bhu.ac.in |
| C3-Acylation | C-3 | Acyl Chloride, AlCl₃ | Dichloromethane | 3-Acyl Indole | acs.orgacs.org |
Computational and Theoretical Studies on 3 Ethyl 5 Fluoro 1h Indole and Its Derivatives
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical calculations provide profound insights into the electronic architecture, stability, and reactivity of 3-ethyl-5-fluoro-1H-indole.
Density Functional Theory (DFT) is a robust computational method for probing the electronic structure of multi-atomic systems. For indole (B1671886) derivatives, DFT calculations, frequently utilizing the B3LYP functional with a basis set such as 6-311G(d,p) or 6-311++G(d,p), are implemented to optimize molecular geometry and ascertain various electronic characteristics. mdpi.comdergipark.org.tr These calculations can forecast bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Studies on analogous indole derivatives have demonstrated a strong correlation between calculated geometric parameters and available experimental data. mdpi.com
Interactive Table: Calculated Properties of Indole Derivatives
| Property | Value | Method |
|---|---|---|
| Total Energy | -870.6290 a.u. | DFT/B3LYP |
| Dipole Moment | 3.88 D | DFT/B3LYP/6-31+G(d,p) |
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and bioactivity of molecules. acs.org The principal orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy correlates with the molecule's electron-donating capacity, while the LUMO energy indicates its electron-accepting ability. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a vital parameter for assessing molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap implies greater reactivity. lew.ro For this compound and its derivatives, a reduced energy gap may signify enhanced potential for biological activity due to more facile interactions with biological receptors. bohrium.com The spatial distribution of the HOMO and LUMO across the molecule can identify the probable sites for electrophilic and nucleophilic attacks. In many indole derivatives, the HOMO is frequently localized on the indole ring, particularly the pyrrole (B145914) moiety, signifying its electron-rich character and susceptibility to electrophilic substitution. researchgate.net
Interactive Table: Frontier Molecular Orbital Data for a Sample Indole Derivative
| Parameter | Energy (a.u.) |
|---|---|
| HOMO Energy | -0.25235 |
| LUMO Energy | Varies |
Potential Energy Surface (PES) mapping is employed to investigate the various possible conformations of a molecule and their relative stabilities. dergipark.org.tr For a molecule like this compound, which possesses a flexible ethyl group at the 3-position, PES mapping can pinpoint the most stable conformers. This is generally achieved by systematically altering the dihedral angle of the substituent group and calculating the energy at each increment. dergipark.org.tr
The outcomes of these scans disclose the global minimum energy conformation, which represents the most probable structure the molecule will adopt. libretexts.org A comprehensive understanding of conformational preferences is essential, as a molecule's biological activity is often contingent on its precise three-dimensional configuration, which facilitates its binding to the active site of a protein or other biological target. rug.nl
The Atoms in Molecules (AIM) theory presents a method for partitioning a molecule's electron density into atomic basins, enabling the calculation of atomic charges. dergipark.org.tr This analysis aids in understanding the charge distribution within the molecule and in identifying electron-rich or electron-deficient atomic centers.
The Molecular Electrostatic Potential (MEP) map provides a visual depiction of the electrostatic potential on the molecular surface. researchgate.net It is a valuable tool for predicting intermolecular interactions. researchgate.net The MEP map employs a color gradient to denote regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green areas represent regions of neutral potential. For this compound, the MEP map would likely exhibit a negative potential around the fluorine atom and the nitrogen atom of the indole ring, identifying these as potential sites for hydrogen bonding and other electrostatic interactions.
Potential Energy Surface (PES) Mapping and Conformational Stability
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational methodologies used to forecast the binding mode of a ligand to a specific target protein.
Molecular docking simulations are extensively utilized to predict the favored orientation of a ligand when bound to a target protein and to approximate the interaction strength, or binding affinity. derpharmachemica.com This information is of paramount importance in drug discovery for the identification of prospective drug candidates. espublisher.com
In the context of this compound and its derivatives, docking studies could be executed against a range of biological targets, such as enzymes or receptors, implicated in various pathological conditions. mdpi.com The procedure entails generating a three-dimensional model of both the ligand and the target protein. The ligand is subsequently positioned within the protein's binding site, and a multitude of conformations and orientations are evaluated. A scoring function is then applied to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. mdpi.com
The outcomes of docking simulations can unveil crucial interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues within the target protein's binding site. For instance, the fluorine atom in this compound could engage in hydrogen bonding or other electrostatic interactions, potentially augmenting its binding affinity to a target. mdpi.com The indole nitrogen can also function as a hydrogen bond donor. These predicted interactions can subsequently inform the design of novel derivatives with enhanced potency and selectivity. researchgate.net
Understanding Conformational Space and Dynamics of Substituted Indoles
The conformational landscape of substituted indoles, including derivatives of this compound, is a critical area of study for understanding their chemical behavior and biological interactions. The flexibility of substituents and their orientation relative to the indole ring can significantly influence the molecule's properties.
Theoretical calculations, such as those using the INDO-FPT method, have been employed to analyze the conformational preferences of various 1-substituted indoles. journals.co.za For instance, in 1-acetylindole, the E-conformation is calculated to be significantly more stable than the Z-conformation. journals.co.za Similarly, for 1-methoxyindole, the planar conformation is predicted to be the most energetically favorable. journals.co.za These computational approaches provide insights into the rotational barriers and preferred geometries of substituents, which are fundamental to understanding their interaction with biological targets. journals.co.zanih.gov
The conformation of substituents can also be influenced by steric effects. For example, in a series of 1-oxoisoindolines, a halogen substituent was found to have a pronounced steric directing effect on an acid side chain. nih.gov This highlights how substitutions on the indole core can dictate the spatial arrangement of other functional groups, a key factor in molecular recognition by receptors and enzymes. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indole derivatives, including those related to this compound, SAR studies have been instrumental in designing and optimizing compounds for various therapeutic targets. rjpn.orgijpsjournal.comnih.gov
Influence of Ethyl and Fluoro Substituents on Chemical Reactivity and Biological Activity
The presence and position of ethyl and fluoro groups on the indole scaffold can significantly impact the molecule's chemical reactivity and biological profile.
Ethyl Group: The ethyl group at the C3 position of the indole ring can influence activity. SAR studies on 1H-indole-2-carboxamides revealed that short alkyl groups at the C3 position enhanced modulation potency at the CB1 receptor. nih.gov
Fluoro Group: The fluorine atom, particularly at the C5 position, is a common modification in medicinal chemistry due to its ability to alter electronic properties and metabolic stability. A fluoro group at the C5 position of 1H-indole-2-carboxamides was shown to enhance CB1 allosteric modulating activity. nih.gov In another study on indole-based HIV-1 fusion inhibitors, substitutions on the indole ring, including halogens, were explored to optimize antiviral potency. acs.orgnih.gov The electron-withdrawing nature of fluorine can also enhance the reactivity of the indole ring in certain reactions. For instance, in the synthesis of 3-substituted indoles, electron-withdrawing groups on the indole ring can affect nucleophilicity and reaction yields. rsc.org
The combination of these substituents can lead to compounds with enhanced biological effects. For example, some fluorinated indole derivatives have shown promising antibacterial and anticancer activities. researchgate.net
Positional Effects of Functional Groups on Indole Core Activity
The specific placement of functional groups on the indole core is a critical determinant of biological activity. rjpn.orgnih.gov SAR studies have consistently demonstrated that even minor changes in substituent position can lead to significant differences in potency and selectivity.
For instance, in a series of indole derivatives targeting the cannabinoid type 1 (CB1) receptor, substitutions at the C5 position of the indole ring with a chloro or fluoro group were found to be beneficial for activity. nih.gov Similarly, for indole-based reverse transcriptase inhibitors, the position of substituents was crucial for anti-HIV activity, with specific substitutions leading to highly potent compounds. rjpn.org
The electronic nature of substituents and their position are often interdependent. In one study, the affinity of 5-substituted indole derivatives was influenced by the nature of other substituents on the molecule, highlighting a complex interplay of electronic and steric factors. nih.gov For example, the presence of electron-donating or electron-withdrawing groups at the C5 position can modulate the nucleophilicity of the indole ring, thereby affecting reaction outcomes and biological interactions. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wisdomlib.org This approach is widely used in drug discovery to predict the activity of new compounds and to understand the physicochemical properties that are important for their biological effects. nih.govnih.gov
Development of Predictive Models for Biological Activity
QSAR models are developed by correlating molecular descriptors of a set of compounds with their experimentally determined biological activities. wisdomlib.org These descriptors can represent various aspects of the molecule, such as its electronic, steric, and hydrophobic properties. researchgate.net
Several statistical methods are employed to build QSAR models, including Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govnih.govresearchgate.net For instance, a QSAR study on indole derivatives as antifungal agents used the MLR method to develop an equation with good predictive ability. nih.gov In another study on 2-aroylindole derivatives as tubulin inhibitors, stepwise multiple regression analysis was used to identify the key descriptors influencing activity. researchgate.net
The predictive power of a QSAR model is assessed through internal and external validation techniques. mdpi.combiointerfaceresearch.com A robust and validated QSAR model can then be used to screen virtual libraries of compounds and prioritize them for synthesis and biological testing, thereby accelerating the drug discovery process. orientjchem.org
Chemo-Biological Investigation of Indole Derivatives
QSAR studies provide valuable insights into the chemo-biological interactions of indole derivatives. By identifying the molecular descriptors that are significantly correlated with biological activity, researchers can understand the structural requirements for a compound to interact effectively with its biological target.
For example, a QSAR study on indole derivatives as inhibitors of Matrix Metalloproteinase-13 (MMP-13) identified several important molecular descriptors, including those related to molecular size, shape, and electronic properties. wisdomlib.org This information can guide the design of more potent and selective inhibitors. Similarly, a QSAR study on melatonin (B1676174) receptor ligands revealed the importance of lipophilicity and the presence of planar, electron-withdrawing substituents at the C2 position of the indole ring for high affinity. nih.gov
These chemo-biological investigations, facilitated by QSAR modeling, are crucial for the rational design and optimization of new indole-based therapeutic agents. nih.gov
Advanced Research Applications of 3 Ethyl 5 Fluoro 1h Indole Derivatives in Specialized Fields
Medicinal Chemistry Applications and Biological Target Interactions
The unique structural features of 3-ethyl-5-fluoro-1H-indole derivatives make them promising candidates for the development of novel therapeutic agents. The fluorine atom, with its high electronegativity, can enhance metabolic stability and binding affinity to target proteins. The ethyl group contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties. These characteristics have been exploited in the design of compounds aimed at various disease targets.
Anticancer Agent Development and Mechanism of Action Studies
Derivatives of this compound have demonstrated notable potential as anticancer agents, with research highlighting their ability to inhibit the proliferation of various cancer cell lines. ajgreenchem.com The mechanisms underlying their anticancer effects are multifaceted and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.
One area of focus has been the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often mutated and hyperactivated in many cancers. smolecule.com For instance, certain 5-chloro-indole derivatives, structurally related to the 5-fluoro counterparts, have shown enhanced antiproliferative effects by targeting these mutant kinase pathways. The introduction of a fluorine atom at the 5-position is a common strategy in medicinal chemistry to potentially enhance such inhibitory activities. ajgreenchem.com
Furthermore, some indole (B1671886) derivatives have been investigated for their ability to interfere with tubulin polymerization, a critical process for cell division. nih.gov By binding to the colchicine (B1669291) binding site of tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Studies on related indole structures have shown that substitutions on the indole ring significantly influence their cytotoxic activity. nih.gov For example, the presence of electron-withdrawing groups like fluorine on the indole moiety has been shown to enhance anticancer activity in certain breast cancer cell lines. ajgreenchem.com
Research into 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, which share the fluorinated indole core, revealed that ethyl-substituted derivatives were effective against the A549 lung cancer cell line. dergipark.org.tr Specifically, a 3-chloro substituted derivative demonstrated higher efficacy than the standard drug cisplatin (B142131) against this cell line. dergipark.org.tr These findings underscore the potential of the 5-fluoro-indole scaffold in developing new chemotherapeutic agents.
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound Class | Cancer Cell Line | Mechanism of Action | Reference |
| 5-Chloro-indole derivatives | Pancreatic and breast cancer cells | Inhibition of mutant EGFR/BRAF pathways | |
| Indole-linked aryl hetero derivatives | Various cancer cell lines | Tubulin polymerization inhibition | nih.gov |
| ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives | ER-α-positive breast cancer cells (T47D and MCF-7) | Not specified, enhanced by fluorine substitution | ajgreenchem.com |
| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | A549 (lung cancer) | Not specified, cytotoxic effects | dergipark.org.tr |
Antiviral Compound Discovery and Efficacy Against Viral Strains
The this compound scaffold has been a valuable starting point for the discovery of novel antiviral agents. The diverse biological activities of indole derivatives extend to the inhibition of various viral replication cycles. rjpn.org
One of the key targets for indole-based antiviral compounds has been the HIV integrase enzyme, which is essential for the integration of the viral genome into the host cell's DNA. Derivatives of ethyl 5-fluoro-1H-indole-2-carboxylate have shown potential as inhibitors of this crucial enzyme.
Furthermore, research into novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones has demonstrated significant antiviral activity against a range of viruses. nih.govresearchgate.net In these studies, derivatives with an ethyl substitution were found to be effective against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). nih.govresearchgate.net Specific derivatives also showed selective activity against Coxsackie B4 virus. nih.govresearchgate.net Molecular modeling studies have suggested that these compounds may exert their antiviral effect by binding to viral glycoproteins, such as HSV-1 glycoprotein (B1211001) B and D. nih.gov
Another study focused on the synthesis of novel thiosemicarbazide (B42300) and 4-thiazolidinone (B1220212) derivatives based on a 5-fluoro-3-phenyl-1H-indole scaffold. nih.gov Several of these compounds exhibited potent and selective inhibitory effects on the replication of Coxsackie B4 virus, with some also showing activity against Sindbis virus and respiratory syncytial virus. nih.gov
Table 2: Antiviral Activity of Selected 5-Fluoro-1H-indole Derivatives
| Compound Class | Virus | Target/Mechanism (if specified) | Reference |
| Ethyl 5-fluoro-1H-indole-2-carboxylate derivatives | HIV | Integrase inhibition | |
| 5-Fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones | HSV-1, HSV-2, VV, Coxsackie B4 | Binding to viral glycoproteins (proposed) | nih.govresearchgate.net |
| 5-Fluoro-3-phenyl-1H-indole thiosemicarbazides | Coxsackie B4, Sindbis virus, Respiratory syncytial virus | Inhibition of viral replication | nih.gov |
Anti-Inflammatory Therapeutic Research and Pathway Modulation
Derivatives of this compound have emerged as promising candidates in the search for new anti-inflammatory therapies. The indole nucleus is a core component of several known anti-inflammatory drugs, such as indomethacin, which acts by inhibiting cyclooxygenase (COX) enzymes. nih.govnih.gov Research has shown that modifications to the indole scaffold can lead to compounds with potent anti-inflammatory properties that modulate key inflammatory pathways.
Studies on related indole derivatives have demonstrated their ability to inhibit pro-inflammatory enzymes like COX and lipoxygenase (LOX), which are critical in the inflammatory cascade. smolecule.com The anti-inflammatory activity of some indole derivatives is attributed to their ability to suppress the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). dovepress.com
For instance, a study on novel indole-2-one derivatives, which share a structural relationship with the indole core, showed significant inhibition of lipopolysaccharide (LPS)-induced TNF-α and IL-6 expression in macrophages. dovepress.com The structure-activity relationship (SAR) analysis in this study revealed that high molecular polarizability and a low lipid/water partition coefficient were beneficial for the anti-inflammatory activity of these compounds. dovepress.com
Furthermore, some indole derivatives have been investigated for their selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation. researchgate.net Selective COX-2 inhibitors are sought after as they may offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Table 3: Anti-inflammatory Activity of Selected Indole Derivatives
| Compound Class | Mechanism of Action | Key Findings | Reference |
| Ethyl 5-fluoro-1H-indole-2-carboxylate derivatives | Inhibition of COX and LOX enzymes | Potential to modulate inflammatory pathways. | |
| Indole-2-one derivatives | Inhibition of LPS-induced TNF-α and IL-6 production | Some derivatives showed stronger inhibition of IL-6 than the reference drug. | dovepress.com |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives | Selective COX-2 inhibition (proposed) | Some compounds showed significant anti-inflammatory activity compared to indomethacin. | researchgate.net |
| 1,5-disubstituted indole derivatives | Not specified | Showed anti-inflammatory activity ranging from 12.12% to 65.51% inhibition. | researchgate.net |
Antimicrobial and Antituberculosis Agent Investigations
The indole scaffold, including its fluorinated derivatives, has been a fertile ground for the discovery of new antimicrobial and antituberculosis agents. The rise of drug-resistant bacterial strains has spurred research into novel chemical entities that can effectively combat these pathogens. nih.govmdpi.com
Indole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govhumanjournals.com The mechanism of action for their antibacterial effects can vary, with some compounds reported to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com The presence of a fluorine atom, particularly at the C-6 position in some studies, has been shown to enhance the binding to DNA gyrase, suggesting that 5-fluoro substitution could also positively influence this activity. mdpi.com
In the context of antituberculosis research, certain indole derivatives have shown potent in vitro activity against Mycobacterium tuberculosis. mdpi.comnih.gov For example, 5-substituted-3-phenyl-N'-(substituted-2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-1H-indole-2-carboxy hydrazides, which feature a substituted indole core, were evaluated for their activity against Mycobacterium tuberculosis (H37Rv). nih.gov
Furthermore, a study on triazeneindole derivatives highlighted a leading compound, ethyl 6-fluoro-3-[pyrrolidin-1-yl-azo]-1H-indole-2-carboxylate, which exhibited high activity against a wide panel of multidrug-resistant Staphylococcus aureus (MRSA) clinical isolates. mdpi.com This underscores the potential of fluorinated indole scaffolds in developing new antibiotics to tackle resistant infections.
Table 4: Antimicrobial and Antituberculosis Activity of Selected Indole Derivatives
| Compound Class | Target Organism(s) | Mechanism of Action (if specified) | Reference |
| 5-substituted-3-phenyl-indole-2-carboxy hydrazides | S. aureus, E. coli, B. subtilis, A. niger, C. albicans, M. tuberculosis (H37Rv) | Not specified | nih.gov |
| Ethyl 6-fluoro-3-[pyrrolidin-1-yl-azo]-1H-indole-2-carboxylate | Multidrug-resistant S. aureus (MRSA) | Inhibition of bacterial DNA gyrase (proposed) | mdpi.com |
| 3-substituted indole derivatives | E. faecalis, S. aureus, B. subtilis, and fungal strains | Not specified | humanjournals.com |
| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | M. tuberculosis | Not specified | researchgate.net |
Neurotransmitter System Modulation and Neurodegenerative Disease Research
Derivatives of this compound hold promise in the field of neuroscience, particularly in the modulation of neurotransmitter systems and research into neurodegenerative diseases. The indole structure is a key component of several important biomolecules in the brain, including the neurotransmitter serotonin (B10506). researchgate.net
Research into related indole compounds has shown their potential to interact with various targets in the central nervous system (CNS). For instance, certain indole derivatives have been investigated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.
Furthermore, a class of imidazolyl-substituted indole derivatives, including compounds with a fluoro-substitution on the indole ring, have been identified as agonists of the 5-HT7 serotonin receptor. google.com This receptor is implicated in a variety of CNS processes, including mood, sleep, and learning. google.com The development of selective agonists for this receptor could have therapeutic potential for a range of neuropsychiatric disorders.
The potential neuroprotective effects of indole derivatives have also been noted, with some compounds showing activity in models of neurodegenerative conditions. The ability of these compounds to interact with multiple biological targets within the CNS makes them an interesting area for further investigation in the quest for new treatments for diseases like Alzheimer's and Parkinson's.
Table 5: Neuroprotective and Neuromodulatory Activity of Selected Indole Derivatives
| Compound Class | Biological Target/Activity | Potential Therapeutic Application | Reference |
| Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate derivatives | MAO-B inhibition | Parkinson's disease | |
| Imidazolyl-substituted indole derivatives | 5-HT7 serotonin receptor agonism | Mood disorders, sleep disorders, neuropsychiatric disorders | google.com |
| Indole derivatives | Inhibition of cholinesterases and monoamine oxidases | Neurological disorders | smolecule.com |
Interventions in Metabolic Pathways and Hypolipidemic Effects
Derivatives of this compound are also being explored for their potential to intervene in metabolic pathways, with a particular focus on their hypolipidemic (lipid-lowering) effects. Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for cardiovascular diseases.
A study on a series of novel N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives investigated their lipid-lowering activity in a rat model of hyperlipidemia. researchgate.net The results demonstrated that some of these compounds had a potent hypolipidemic effect, significantly reducing plasma triglyceride and cholesterol levels. researchgate.net The study also noted an increase in high-density lipoprotein (HDL)-cholesterol, which is considered beneficial for cardiovascular health. researchgate.net
The mechanism by which these compounds exert their hypolipidemic effects is an area of ongoing research. It is hypothesized that they may influence the activity of enzymes involved in lipid metabolism, similar to existing lipid-lowering drugs like fibrates, which are known to induce lipoprotein lipase (B570770) and reduce the synthesis of apolipoprotein C-III. researchgate.net
The findings from these studies suggest that the 5-fluoro-1H-indole scaffold could be a valuable template for the design of new agents to manage hyperlipidemia and related metabolic disorders.
Table 6: Hypolipidemic Effects of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Derivatives
| Compound | Effect on Plasma Triglycerides | Effect on Plasma Cholesterol | Effect on HDL-Cholesterol | Reference |
| N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Significant reduction | Significant reduction | Significant increase | researchgate.net |
| N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Significant reduction | Significant reduction | Significant increase | researchgate.net |
Enzyme Inhibition Studies (e.g., Kinase Inhibitors, MAO-B)
The indole nucleus is a prominent scaffold in the design of enzyme inhibitors, and derivatives of this compound are subjects of interest in this area, particularly concerning monoamine oxidase B (MAO-B) and various kinases.
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.gov Research into indole-based MAO-B inhibitors has revealed critical structure-activity relationships (SAR). Studies on related N-substituted indole derivatives have shown that specific substitutions can lead to potent and selective inhibition of human MAO-B (hMAO-B). researchgate.netresearchgate.net For instance, the replacement of a lead compound's indazole core with an indole structure, coupled with specific substitutions, resulted in compounds with high inhibitory activity in the nanomolar range. researchgate.net One study identified 3,4-dichloro-N-(1H-indol-5-yl)benzamide as a highly potent and selective MAO-B inhibitor with an IC₅₀ value of 42 nM and a competitive mode of inhibition. researchgate.netresearchgate.net Molecular docking simulations suggest that the indole moiety can orient itself within the enzyme's active site, forming crucial hydrophobic interactions. mdpi.com While direct studies on this compound for MAO-B inhibition are not extensively detailed, the known importance of halogen substitutions and alkyl groups in related series suggests that such derivatives are plausible candidates for investigation. researchgate.netacs.org
Kinase Inhibition: Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in diseases like cancer. Indole derivatives are a well-established class of kinase inhibitors. Halogenated indole derivatives, such as ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, serve as important precursors in the synthesis of kinase inhibitors. The fluorine atom's electron-withdrawing nature can enhance binding affinity to target enzymes. The general applicability of the indole scaffold in targeting the ATP-binding site of kinases makes its derivatives, including those based on the this compound structure, promising candidates for the development of new therapeutic agents.
| Compound Class | Target Enzyme | Key Findings | Reference IC₅₀ / Kᵢ |
|---|---|---|---|
| Indole-based Benzamides | hMAO-B | 3,4-dichloro-N-(1H-indol-5-yl)benzamide showed an 18-fold increase in potency over a lead compound. researchgate.net | IC₅₀ = 42 nM researchgate.net |
| 3-Arylcoumarins | hMAO-B | High selectivity and potency in the nanomolar and picomolar range. acs.org | Compound 7 was 64 times more active than selegiline. acs.org |
| Fluorinated l-deprenyl analogues | hMAO-B | Demonstrated high specificity for MAO-B over MAO-A. acs.org | IC₅₀ = 170.5 ± 29 nM acs.org |
| Halogenated Indole Precursors | Kinases (e.g., CK2) | Serve as building blocks for synthesizing kinase inhibitors. | N/A |
Allosteric Modulation of G Protein-Coupled Receptors (e.g., Cannabinoid Receptors)
Derivatives of this compound have been specifically investigated as allosteric modulators of G protein-coupled receptors (GPCRs), with a notable focus on the cannabinoid type 1 (CB1) receptor. researchgate.net Allosteric modulators bind to a site topographically distinct from the primary (orthosteric) ligand binding site, offering a novel mechanism to fine-tune receptor activity, which is an attractive strategy for therapeutic development. researchgate.netnih.gov
One such derivative, N-(4-(dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide, known as ORG27759, has been identified as an allosteric modulator of the CB1 receptor. acs.orgacs.org Research has shown that this class of indole-2-carboxamides functions as positive allosteric modulators (PAMs) of agonist binding, meaning they can increase the binding affinity of orthosteric agonists. researchgate.net However, these compounds simultaneously act as insurmountable antagonists of receptor function, reducing the maximal effect (Eₘₐₓ) of agonists in functional assays like GTPγS binding. researchgate.net
Structure-activity relationship studies have illuminated key requirements for this allosteric activity. These include the presence of an alkyl group at the C3 position of the indole ring, an electron-withdrawing group at the C5 position, and specific linker lengths and substituents. acs.orgacs.org While the 5-fluoro substitution is tolerated, some studies suggest it may be suboptimal compared to a 5-chloro substitution for improving binding affinity to the allosteric site. acs.org For example, replacing a C6-chloro group with a C6-fluoro group on a related compound did not improve binding affinity (K₈ = 1580 nM) but did preserve the allosteric modulation effect on orthosteric ligand binding. acs.org
| Compound Name | Receptor Target | Mode of Action | Key Research Finding |
|---|---|---|---|
| ORG27759 (N-(4-(dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide) | CB1 Receptor | Positive Allosteric Modulator (PAM) of agonist binding; Antagonist of G-protein coupling. researchgate.netacs.org | Significantly increases the binding of CB1 receptor agonists. researchgate.net |
| ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) | CB1 Receptor | Prototypical allosteric modulator for CB1. acs.orgacs.org | Demonstrates the importance of an electron-withdrawing group at C5 and an alkyl group at C3. acs.org |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) | CB1 Receptor | Potent PAM of agonist binding. | Exhibited a K₈ of 259.3 nM with a high binding cooperativity (α) of 24.5. acs.org |
Research on Anti-Trypanosomal Agents
The protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, remains a significant health challenge, and the search for new, effective treatments is ongoing. acs.org Phenotypic screening of compound libraries has identified indole-based structures as promising hits against the intracellular amastigote form of T. cruzi. acs.orgnih.gov
Research into 1H-indole-2-carboxamide derivatives has provided valuable insights into the structural features required for anti-trypanosomal activity. nih.gov Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 5-position of the indole core is critical. Small, aliphatic, electron-donating groups at this position, such as methyl, ethyl, and cyclopropyl, were found to confer moderate to good potency against the parasite. acs.orgnih.gov For example, an indole derivative bearing an ethyl group (compound 5) showed a pEC₅₀ value between 5.4 and 6.2. nih.gov Conversely, analogues with electron-withdrawing groups like halogens at the same position were found to be inactive. acs.orgnih.gov
While these studies did not specifically report on the this compound scaffold, the findings on related analogues are informative. The preference for an ethyl group at the 5-position suggests that a 3-ethyl substitution could also be well-tolerated or beneficial. nih.gov However, the negative impact of a halogen (an electron-withdrawing group) at the 5-position suggests that a 5-fluoro substitution might reduce potency in this specific anti-trypanosomal series. acs.orgnih.gov Further research is needed to synthesize and test the exact this compound core to determine its potential as an anti-trypanosomal agent.
| Compound Analogue Class (Substituent at Indole C5) | Target | Activity Metric (pEC₅₀) | Key SAR Finding |
|---|---|---|---|
| Ethyl (Compound 5) | T. cruzi amastigotes | 5.4 - 6.2 | Small, electron-donating groups are favored for potency. nih.gov |
| Methyl (Compounds 1, 2) | T. cruzi amastigotes | 5.4 - 6.2 | Favored for moderate to good potency. acs.orgnih.gov |
| Halogens (Compounds 8, 9) | T. cruzi amastigotes | < 4.2 (inactive) | Electron-withdrawing groups at C5 abolish activity. acs.orgnih.gov |
| Trifluoromethyl (Compound 10) | T. cruzi amastigotes | < 4.2 (inactive) | Strong electron-withdrawing groups are not tolerated. acs.orgnih.gov |
Materials Science and Advanced Functional Materials
The indole ring system is not only a privileged scaffold in medicinal chemistry but also a valuable building block in materials science. Its electron-rich nature allows it to function as an effective electron donor in the design of advanced functional organic materials. The ability to tune its electronic properties through substitution, for instance with ethyl and fluoro groups, makes this compound and its derivatives attractive candidates for creating materials with unique optical and electronic characteristics.
Development of Functional Organic Materials with Unique Properties
Indole derivatives are increasingly used to construct "push-pull" or donor-π-acceptor (D-π-A) chromophores. nih.govrsc.org In these systems, the indole moiety typically serves as the electron-donating (donor) unit, connected via a π-conjugated spacer to an electron-accepting (acceptor) unit. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the nonlinear optical and photophysical properties of the material. rsc.org
Optoelectronic Device Components and Performance Enhancement
The unique properties of indole-based functional materials make them highly suitable for use as components in organic opto-electronic devices, such as organic phototransistors, organic photovoltaic cells, and, most notably, organic light-emitting diodes (OLEDs). nih.govgoogle.com In these devices, the performance is intrinsically linked to the chemical structure and electronic properties of the organic materials used in the thin-film layers.
Indole derivatives can be incorporated as emitters or as charge-transporting materials. rsc.org In D-π-A systems, the significant change in dipole moment between the ground and excited states can enhance the electroluminescence properties required for efficient light emission. rsc.org The design and synthesis of novel indole-based conjugated molecules are driven by the need for materials that can improve device efficiency, stability, and color purity. nih.gov
OLED technology relies on thin films of organic molecules that emit light when a voltage is applied. google.com Indole derivatives have emerged as important luminogens for OLED applications. rsc.org Donor-π-acceptor molecules built with an indole donor have been successfully used as the emissive layer in OLED devices.
For example, a D-π-A compound incorporating 4,5-diphenyl-1H-imidazole and 2-(1H-indol-3-yl)acetonitrile was used as a non-doped emitter in a multilayer OLED. rsc.org This device produced a high-efficiency yellowish-green emission, demonstrating the practical utility of indole-based fluorophores. rsc.org Key performance metrics for these materials include their photophysical properties, such as fluorescence quantum yield, and their thermal stability, which affects the operational lifetime of the device. The strategic functionalization of the indole core, including with ethyl and fluoro groups, is a key approach to optimizing these parameters for next-generation OLEDs. nih.govrsc.org
| Material Class | Application | Key Performance Metric | Finding |
|---|---|---|---|
| Indole-based D-π-A Fluorophores | OLED Emitter | Fluorescence Quantum Yield (Φf) | High quantum yields (<0.6) suitable for efficient emission. rsc.org |
| Indole-based D-π-A Fluorophores | OLED Emitter | Thermal Stability (Td10) | Good stability (>300 °C), crucial for device longevity. rsc.org |
| Indole-based Push-Pull Chromophores | Optoelectronic Materials | Absorption Maximum (λmax) | Tunable absorption from 378 to 658 nm depending on substituents. nih.gov |
| Indole-based Emitter | Non-doped Multilayer OLED | Electroluminescence | Achieved efficient yellowish-green emission. rsc.org |
Photovoltaic Cell Integration (Solar Cells)
Derivatives of this compound are emerging as significant components in the development of advanced photovoltaic cells, particularly in the realm of organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). The introduction of the fluorine atom and the ethyl group onto the indole scaffold imparts unique electronic and structural properties that can enhance the performance of these devices.
Research into fluorinated indole derivatives has demonstrated their potential in creating films with promising electronic properties suitable for photovoltaic applications. The strong electron-withdrawing nature of fluorine atoms can effectively lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the molecules. frontiersin.org This tuning of energy levels is crucial for optimizing the charge transfer processes at the interface between the donor and acceptor materials within the solar cell, which can lead to higher power conversion efficiencies (PCE). frontiersin.org
For instance, studies on non-fullerene acceptors incorporating fluorinated end-groups have shown a direct correlation between the number of fluorine substituents and the photovoltaic performance. frontiersin.org Devices based on acceptors with a higher degree of fluorination have exhibited significantly enhanced PCEs. frontiersin.org Specifically, the introduction of fluorine can lead to a gradual decrease in both HOMO and LUMO energy levels, which is a desirable characteristic for acceptor molecules in OSCs. frontiersin.org
In the context of DSSCs, fused indole derivatives have been extensively researched as organic dyes. nih.govrsc.org The core structure of these molecules can be systematically modified to optimize their light-harvesting capabilities and electron injection efficiencies. The functionalization of the indole ring, including the introduction of fluorine and ethyl groups, plays a pivotal role in tailoring the photophysical and electrochemical properties of the resulting dyes. nih.govrsc.org
The table below summarizes the impact of fluorination on the performance of small-molecule non-fullerene acceptors in organic solar cells.
| Acceptor | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) |
| BT-IC (non-fluorinated) | 0.93 | 12.27 | 49.0 | 5.63 |
| BT-F (monofluorinated) | 0.88 | 16.64 | 49.0 | 7.27 |
| BT-2F (difluorinated) | 0.84 | 19.29 | 53.0 | 8.54 |
| Data sourced from Frontiers in Chemistry frontiersin.org |
This data clearly illustrates that sequential fluorination leads to a progressive improvement in the power conversion efficiency of the solar cells.
Novel Electrode Materials Development
The unique electrochemical properties of this compound derivatives make them promising candidates for the development of novel electrode materials. Their ability to undergo redox reactions and the influence of the fluorine substituent on the electron density of the indole ring are key factors in this application. nih.gov
Research on indole-based sulfonamide derivatives, for example, has utilized cyclic voltammetry (CV) and square wave voltammetry (SWV) to investigate their electrochemical behavior at pencil graphite (B72142) electrodes (PGE). nih.gov These studies reveal that the redox behavior of these derivatives can be finely tuned by the nature of the substituents on the indole moiety. nih.gov The electrochemical parameters, such as the standard heterogeneous rate constants and the electroactive surface coverage, can be determined from these voltammetric studies. nih.gov
The development of biosensors is another area where these compounds show potential. For instance, copolymer-coated graphite electrodes have been used for the immobilization of enzymes, with cyclic voltammetry being employed to carry out the electropolymerization process. nih.gov While not specifically mentioning this compound, this technique demonstrates the applicability of indole derivatives in creating modified electrodes for biosensing applications.
Furthermore, the electrochemical oxidation of electroactive indole derivatives at carbon-based electrodes is a well-documented phenomenon. nih.gov This property is crucial for understanding the structure-activity relationships of this class of compounds and for their potential use in various electrochemical applications, including as electrode materials. The insights gained from these studies can guide the design of new indole derivatives with tailored electrochemical properties for specific electrode applications. nih.gov
Fluorescent Probes and Fluorescent Materials
Derivatives of this compound are valuable scaffolds in the design of fluorescent probes and materials due to their intrinsic photophysical properties, which can be modulated through chemical modifications. The indole ring system is a well-known fluorophore, and the introduction of substituents like the ethyl and fluoro groups can fine-tune its emission and excitation wavelengths, quantum yield, and sensitivity to the local environment.
Research has focused on synthesizing indole derivatives that can act as fluorescent probes for detecting specific ions or biomolecules. For example, methyl 3-aryl-1H-indole-2-carboxylates have been studied as fluorescent probes for the detection of fluoride (B91410) ions. nih.gov The interaction with the target analyte can lead to a measurable change in the fluorescence signal, enabling quantitative detection.
Furthermore, indole-based fluorescent ligands have been developed for studying biological receptors. acs.org By attaching a fluorescent tag to an indole derivative that binds to a specific receptor, researchers can visualize the location and dynamics of these receptors in living cells. For instance, indole derivatives functionalized with fluorophores like Bodipy-TR, Cyanine 5, and Cyanine 7 have been synthesized to study σ receptors, which are implicated in various diseases. acs.org
In the field of materials science, fluorinated indole derivatives are being explored for the development of advanced materials such as organic light-emitting diodes (OLEDs). The introduction of fluorine can enhance the electronic properties and stability of the materials, leading to improved device performance. Films created from compounds like 5-fluoro-3-methylindole (B1322287) have shown promising electronic properties for use in OLEDs.
The synthesis of these fluorescent molecules often involves multi-step chemical reactions. For example, the synthesis of fluorescent amides for biological probing involves the activation of carboxylic functions of fluorophores and subsequent reaction with an amine-functionalized indole derivative. acs.org
| Fluorophore | Target | Application |
| Methyl 3-aryl-1H-indole-2-carboxylates | Fluoride ions | Ion detection |
| Bodipy-TR, Cy-5, Cy-7 labeled indoles | σ receptors | Biological imaging |
| 5-Fluoro-3-methylindole | - | Organic electronics (OLEDs) |
Catalysis and Industrial Chemical Processes
Role in Heterogeneous and Homogeneous Catalysis Systems
Derivatives of this compound and related indole compounds play a significant role as both substrates and products in various catalytic systems, spanning both heterogeneous and homogeneous catalysis. The indole scaffold is a key structural motif in many biologically active molecules and fine chemicals, making the development of efficient catalytic methods for its synthesis and functionalization a major focus of chemical research. rsc.org
In heterogeneous catalysis, supported ionic liquids have been used as efficient catalysts for the alkylation of indoles. scielo.org.mx For example, a silica-supported ionic liquid has been shown to catalyze the alkylation of indoles with epoxides or alcohols to produce 3-alkylindoles in high yields under mild, ambient temperature conditions. scielo.org.mx This approach offers the advantages of catalyst recyclability and green reaction conditions. Metal-organic frameworks (MOFs) also represent a class of heterogeneous catalysts with potential for indole chemistry, offering high surface area and tunable catalytic sites. nih.gov
In the realm of homogeneous catalysis, various transition metal catalysts are employed for the synthesis and functionalization of indoles. fluorochem.co.uk Palladium-catalyzed coupling reactions, for instance, are widely used to form carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring. The synthesis of complex indole derivatives often relies on these catalytic methods.
Furthermore, multicomponent reactions catalyzed by simple organic molecules (organocatalysis) or metal complexes provide efficient pathways to complex indole-containing structures. rsc.org For example, piperidine (B6355638) has been used as a catalyst in the one-pot, multicomponent reaction of 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) to synthesize 6-indolylpyridine-3-carbonitrile derivatives. rsc.org
The table below provides examples of catalytic systems involving indole derivatives.
| Catalyst Type | Reaction | Catalyst | Substrate(s) | Product |
| Heterogeneous | Alkylation | Supported Ionic Liquid | Indole, Epoxide/Alcohol | 3-Alkylindole |
| Homogeneous | Multicomponent Reaction | Piperidine | 3-Acetylindole, Aldehyde, etc. | 6-Indolylpyridine-3-carbonitrile |
| Homogeneous | Friedel–Crafts Alkylation | Chiral Phosphoric Acid | 5-Fluoro-1H-indole, 5-Hydroxyfuran-2(5H)-one | Chiral γ-Lactone |
Precursors for the Synthesis of Complex Chemical Entities
The this compound scaffold serves as a valuable building block for the synthesis of more complex and often biologically active molecules. Its utility as a precursor stems from the reactivity of the indole ring and the ability to further functionalize the molecule at various positions.
Classical indole syntheses, such as the Fischer, Bischler, and Madelung methods, provide routes to the core indole structure, which can then be elaborated. rsc.org For example, the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, is a cornerstone of indole chemistry. rsc.orgdiva-portal.org
Once the this compound core is formed, it can undergo a variety of chemical transformations. Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce new functional groups onto the aromatic ring. The electron-rich nature of the indole ring facilitates these reactions, and the existing substituents can direct the position of the incoming electrophile.
Furthermore, the N-H of the indole can be alkylated or acylated, and the ethyl group at the 3-position can potentially be modified. These reactions allow for the construction of a diverse library of complex molecules from a common precursor. For instance, this compound can be a starting material for the synthesis of pharmaceutical intermediates and other fine chemicals.
The synthesis of complex natural products and drugs often involves the use of functionalized indoles as key intermediates. rsc.org The strategic incorporation of the this compound moiety can impart desirable properties, such as improved metabolic stability or enhanced binding affinity to biological targets, in the final molecule.
Polymerization and Copolymers Research
While direct polymerization of this compound itself is not extensively documented in the provided search results, derivatives of indole are utilized in the development of novel polymers and copolymers with interesting properties for various applications. The indole ring can be incorporated into polymer backbones or as pendant groups, imparting unique electronic, optical, and biological characteristics to the resulting materials.
In the field of organic electronics, polymers containing fluorinated benzothiadiazole and indolo[3,2-b]indole units have been synthesized for use in organic solar cells. acs.org The incorporation of the extended π-conjugated indoloindole unit and fluorine atoms can improve intermolecular interactions and charge transport properties, leading to higher power conversion efficiencies. acs.org
Furthermore, the electropolymerization of functionalized monomers is a common technique to create polymer films on electrode surfaces. nih.gov Cyclic voltammetry is often used to initiate and control the polymerization process. While the provided context does not specifically mention the electropolymerization of this compound, this technique is applicable to a wide range of monomers and could potentially be used to create polymers containing this moiety.
The development of copolymers allows for the fine-tuning of material properties by combining different monomer units. For example, random terpolymers incorporating 5,6-difluorobenzothiadiazole have been synthesized for organic solar cells, where the ratio of the different building blocks is varied to optimize the electrochemical and photovoltaic properties. acs.org This approach could be extended to include indole-containing monomers to create novel copolymers with tailored functionalities.
Q & A
Q. What are the recommended synthetic routes for 3-ethyl-5-fluoro-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound can be approached via condensation reactions or functional group modifications on pre-existing indole scaffolds. For example:
- Step 1 : Start with 5-fluoroindole derivatives (e.g., 5-fluoroindole-3-carboxaldehyde as in ) and introduce ethyl groups via alkylation or cross-coupling reactions.
- Step 2 : Optimize reaction conditions by varying catalysts (e.g., CuI for azide-alkyne cycloadditions, as in ), solvents (e.g., PEG-400/DMF mixtures for improved solubility), and temperatures (e.g., reflux conditions).
- Step 3 : Purify using flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and validate purity via TLC (Rf ~0.3 in similar systems) and HPLC (>98% purity criteria, as in ).
Key Reference :
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on indole core signals (e.g., NH proton at δ ~10-12 ppm, aromatic protons at δ ~6.5-8.5 ppm). Fluorine substituents deshield adjacent carbons, shifting ¹³C signals predictably .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected m/z calculated using tools like PubChem data in ).
- Crystallography :
- Use single-crystal X-ray diffraction (SC-XRD) with SHELX () for structure refinement. Typical parameters: R factor <0.06, data-to-parameter ratio >14.5 (as in ).
- Visualize using ORTEP-3 () for thermal ellipsoid plots.
Key Reference :
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR data and X-ray crystallography results when analyzing this compound derivatives?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC () to rule out impurities affecting NMR signals.
- Step 2 : Consider dynamic effects (e.g., conformational flexibility in solution vs. static solid-state structures). Use variable-temperature NMR to probe exchange processes.
- Step 3 : Employ complementary techniques:
- IR spectroscopy : Confirm functional groups (e.g., NH stretch ~3400 cm⁻¹).
- Computational modeling : Compare DFT-optimized structures with crystallographic data (e.g., bond lengths/angles in ).
- Step 4 : Re-refine XRD data using SHELXL () to check for missed symmetry or disorder.
Key Reference :
Q. What strategies are effective in designing this compound analogs for structure-activity relationship (SAR) studies in medicinal chemistry?
- Methodological Answer :
- Regioselective Modifications :
- Introduce substituents at C-2/C-3 (e.g., ester groups, as in ) or N-alkylation (e.g., morpholine/piperidine in ).
- Biological Assay Design :
- Test analogs against target proteins (e.g., Flt3 kinase inhibition, IC₅₀ ~33 nM as in ) using ATP-competitive assays.
- In Silico Tools :
- Use docking simulations (e.g., PDB structures) to predict binding modes.
Key Reference :
Q. What are the critical considerations for experimental phasing and refinement when determining the crystal structure of this compound using SHELX software?
- Methodological Answer :
- Data Collection :
- Ensure high-resolution data (<1.0 Å) to resolve fluorine and ethyl group positions ().
- Phasing :
- Use SHELXC/D/E () for experimental phasing if heavy atoms (e.g., bromine from analogs in ) are incorporated.
- Refinement :
- Apply twin refinement (SHELXL) for twinned crystals. Monitor R factor convergence (target <0.05, as in ).
- Validate using CCDC tools for geometric outliers (e.g., bond angles ~120° for aromatic rings).
Key Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
